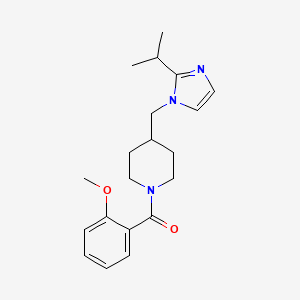
(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone is a complex organic molecule that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound is complex, with an imidazole ring attached to a piperidine ring via a methylene bridge. The imidazole ring is substituted with an isopropyl group, and the piperidine ring is substituted with a methoxyphenyl methanone group .Applications De Recherche Scientifique
Synthesis and Structural Characterization
The chemical compound (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone is of interest due to its structural complexity and potential bioactive properties. Research has focused on the synthesis and structural exploration of similar heterocyclic compounds. For example, the synthesis, antiproliferative activity evaluation, and structural characterization through IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies of a novel bioactive heterocycle related to this compound have been documented. This research provides insights into the molecular stability and intermolecular interactions within the crystal structure of such compounds (Benaka Prasad et al., 2018).
Pharmacological Applications
Further investigations have been conducted into the pharmacological potential of compounds structurally similar to (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone. A novel series of imidazole-containing histamine H3 receptor ligands related to this compound showed potent functional antagonism. This research highlights the potential for these compounds in brain uptake and pharmacological activity, providing a basis for the development of new therapeutic agents (Jablonowski et al., 2009).
Neuroprotective Activities
The exploration of aryloxyethylamine derivatives, including compounds with similar structures to the one , has revealed potential neuroprotective effects against glutamate-induced cell death in PC12 cells, a model for neuronal damage. These findings suggest the utility of these compounds in developing treatments for neurological conditions such as ischemic stroke, based on their protective effects both in vitro and in vivo (Zhong et al., 2020).
Antimicrobial Properties
The synthesis and evaluation of related pyridine derivatives have indicated variable and modest antimicrobial activity against several bacterial and fungal strains. This research demonstrates the potential of these compounds, including those structurally related to (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone, as antimicrobial agents, contributing to the development of new therapeutic options for infectious diseases (Patel et al., 2011).
Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential therapeutic uses. Given the wide range of biological activities exhibited by imidazole derivatives, this compound could have potential applications in the development of new drugs .
Propriétés
IUPAC Name |
(2-methoxyphenyl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-15(2)19-21-10-13-23(19)14-16-8-11-22(12-9-16)20(24)17-6-4-5-7-18(17)25-3/h4-7,10,13,15-16H,8-9,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZJIFXBKHHTKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2795110.png)
![(E)-methyl 3-ethyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2795111.png)

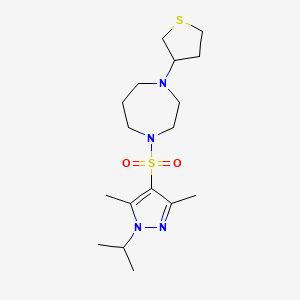
![1-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2795115.png)

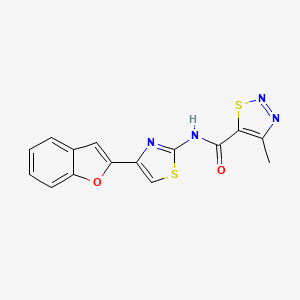
![5-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2795123.png)
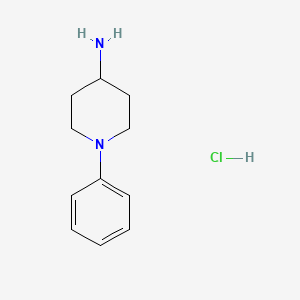
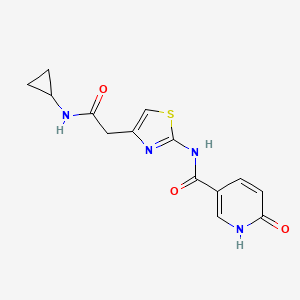
![4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide](/img/structure/B2795126.png)

![5-((3-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2795129.png)
![1-[(1-Naphthalen-1-ylsulfonylazetidin-3-yl)methyl]triazole](/img/structure/B2795133.png)